molecular formula C25H24N2O6 B10863717 methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B10863717
M. Wt: 448.5 g/mol
InChI Key: ZMWXNHXZFYDPSZ-UHFFFAOYSA-N
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Description

Methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that features an indole moiety, a pyrrole ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted indole derivatives

Mechanism of Action

The mechanism of action of methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways . The indole moiety is known to interact with various biological targets, including G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its complex structure, which combines an indole moiety, a pyrrole ring, and a benzoate ester.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-[3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C25H24N2O6/c1-14(28)21-22(15-4-6-16(7-5-15)25(31)33-3)27(24(30)23(21)29)11-10-17-13-26-20-9-8-18(32-2)12-19(17)20/h4-9,12-13,22,26,29H,10-11H2,1-3H3

InChI Key

ZMWXNHXZFYDPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C(=O)OC)CCC3=CNC4=C3C=C(C=C4)OC)O

Origin of Product

United States

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